tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate
Description
tert-Butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position, linked to a phenyl ring, and protected by a tert-butyl carbamate group. This structure combines the stability of the carbamate protecting group with the electronic and steric effects of the triazole ring, making it a versatile intermediate in medicinal chemistry and materials science. The methyl group on the triazole enhances metabolic stability, while the tert-butyl group aids in solubility and synthetic manipulation .
Properties
Molecular Formula |
C14H18N4O2 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-11-7-5-10(6-8-11)12-17-15-9-18(12)4/h5-9H,1-4H3,(H,16,19) |
InChI Key |
BYFZHJWWFZPEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate typically involves the following steps:
Formation of the 4-methyl-4H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and aldehydes under oxidative conditions.
Attachment of the triazole ring to the phenyl ring: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the triazole ring to the phenyl ring.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the phenyl-triazole intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
tert-Butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is a chemical compound belonging to the carbamate class. It features a tert-butyl group linked to a phenyl ring, which is substituted with a 4-methyl-4H-1,2,4-triazol-3-yl moiety. The molecular formula of this compound is C14H18N4O2, and its molecular weight is 274.32 g/mol.
Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by reactions typical of carbamate derivatives, which are essential for understanding its stability and applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity. The triazole ring is known for its antifungal properties, and the compound may interact with enzymes involved in fungal metabolism or other biochemical pathways. Studies also suggest potential anti-inflammatory effects associated with compounds featuring triazole structures.
Synthesis
The synthesis of this compound typically involves several key steps.
Applications
this compound has diverse applications in research and industry.
Structural Analogs
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate | Contains a different heterocyclic ring | Different biological activity profile |
| 4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one | Similar triazole ring | Different substituents affect reactivity |
| tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate | Related structure but with phenyl substitution | Distinct pharmacological properties |
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences and properties of tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate and analogous compounds:
Biological Activity
tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is a carbamate derivative notable for its structural features, including a tert-butyl group and a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anti-inflammatory contexts. The molecular formula is C14H18N4O2, with a molecular weight of 274.32 g/mol.
Chemical Structure and Properties
The compound's structure consists of a tert-butyl group linked to a phenyl ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl moiety. The presence of the triazole ring is significant as triazoles are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 274.32 g/mol |
| Functional Groups | Carbamate, Triazole |
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. The triazole ring can interact with enzymes involved in fungal metabolism, potentially inhibiting their functions. This property positions the compound as a candidate for developing antifungal agents.
Anti-inflammatory Effects
Compounds featuring triazole structures have also shown anti-inflammatory properties. In vitro studies suggest that this compound may reduce inflammatory markers in biological systems. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.
The mechanism of action for this compound may involve coordination with metal ions in metalloenzymes, which could lead to the inhibition of these enzymes and subsequent therapeutic effects against various diseases. This interaction is critical for understanding its pharmacodynamics.
Case Studies and Research Findings
-
In Vitro Studies :
- A study explored the effects of related compounds on amyloid beta peptide aggregation relevant to Alzheimer's disease. While not directly studying this compound, it highlights the potential of triazole derivatives in neuroprotection .
- Another investigation into structurally similar compounds demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that triazole derivatives can influence cancer cell viability and apoptosis .
- Stability Studies :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Unique Features |
|---|---|
| tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate | Different heterocyclic ring; varied biological activity |
| 4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one | Similar triazole ring but different substituents |
| tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate | Related structure; distinct pharmacological properties |
Q & A
Q. What are the common synthetic routes for tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling a tert-butyl carbamate precursor with a triazole-containing aryl intermediate. For example:
- Route 1 : Reacting 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, anhydrous solvent) .
- Route 2 : Multi-step procedures involving nucleophilic substitution or cross-coupling reactions to introduce the triazole moiety, followed by carbamate protection (e.g., using tert-butyl chloroformate) .
- Optimization : Key parameters include solvent polarity (acetonitrile or dichloromethane), base strength, and stoichiometric ratios. Microwave-assisted synthesis can enhance regioselectivity and reduce reaction times .
Table 1 : Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Route 1 | Di-tert-butyl dicarbonate, Et₃N, RT | 80–90 | |
| Route 2 | Pd catalysis, THF, reflux | 65–75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm (9H), aromatic protons (6.8–8.3 ppm), and triazole proton signals (8.0–8.5 ppm) .
- ¹³C NMR : Carbamate carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm, and triazole carbons at ~140–150 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The triazole ring and carbamate group exhibit planar geometry, with hydrogen bonding often observed between the carbamate oxygen and adjacent NH groups .
- Mass Spectrometry : Expect [M+H]⁺ peaks matching the molecular weight (e.g., m/z 289.34 for C₁₄H₁₉N₅O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for triazole-containing carbamates, such as varying inhibitory potency across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions, purity, or target specificity. Strategies include:
- Standardized Assays : Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Structural Confirmation : Verify compound integrity via HPLC and NMR before testing. Impurities from incomplete protection/deprotection steps (e.g., tert-butyl group stability) can skew results .
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition. For example, triazole derivatives often bind to ATP pockets in kinases, but carbamate groups may alter binding modes .
Q. What strategies enhance regioselectivity in the synthesis of 1,2,4-triazole derivatives like this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces side reactions by enabling rapid, uniform heating. For instance, microwave irradiation at 100°C for 15 minutes improves regioselectivity in triazole ring formation by 20–30% compared to conventional methods .
- Protecting Group Strategy : Temporarily block reactive sites (e.g., amino groups) with tert-butyl carbamates to direct coupling to the desired position .
- Computational Modeling : Use DFT calculations to predict steric and electronic effects influencing regioselectivity. For example, the 4-methyl group on the triazole ring may sterically hinder coupling at adjacent positions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anti-inflammatory or antimicrobial activities of structurally similar carbamates?
- Methodological Answer :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing methyl with trifluoromethyl on the triazole) and correlate changes with activity. For example, trifluoromethyl groups enhance lipophilicity and membrane penetration, potentially increasing potency .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers. Contradictions may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or CYP450 enzymes, which may explain variability in anti-inflammatory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
